An In-depth Technical Guide to 2-Methyl-4-nitrobenzoic Acid (CAS: 1975-51-5)
An In-depth Technical Guide to 2-Methyl-4-nitrobenzoic Acid (CAS: 1975-51-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-4-nitrobenzoic acid (CAS: 1975-51-5), a key chemical intermediate in the pharmaceutical and chemical industries. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and significant applications, with a particular focus on its role in the development of therapeutic agents. Detailed experimental protocols for its synthesis are provided, alongside an exploration of the mechanism of action of its derivatives as kinase inhibitors.
Chemical and Physical Properties
2-Methyl-4-nitrobenzoic acid is an aromatic carboxylic acid characterized by a benzene (B151609) ring substituted with a methyl group at the 2-position, a nitro group at the 4-position, and a carboxylic acid group at the 1-position.[1] It typically appears as an off-white to yellow crystalline powder.[2]
Table 1: Physicochemical Properties of 2-Methyl-4-nitrobenzoic Acid
| Property | Value | Reference(s) |
| CAS Number | 1975-51-5 | [1] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Melting Point | 150-154 °C | [1][3] |
| Boiling Point | 153 °C | [4] |
| Appearance | Off-white to yellow crystalline powder | [2] |
| Solubility | Soluble in DMSO and methanol.[1] Sparingly soluble in water.[2] | [1][2] |
| InChI Key | XXXOBNJIIZQSPT-UHFFFAOYSA-N | [3] |
| SMILES | Cc1cc(ccc1C(O)=O)--INVALID-LINK--=O | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 2-Methyl-4-nitrobenzoic acid.
Table 2: Spectroscopic Data for 2-Methyl-4-nitrobenzoic Acid
| Technique | Data | Reference(s) |
| ¹H NMR | (CDCl₃, 500 MHz) δ: 2.79 (s, 3H, CH₃), 8.13-8.17 (m, 2H, Ar-H), 8.21 (d, 1H, J=6.8Hz, Ar-H) | [5] |
| IR (KBr) | ν/cm⁻¹: 1702 (C=O) | [5] |
| ¹³C NMR | Data not explicitly found in the search results. | |
| Mass Spec. | Data not explicitly found in the search results. |
Synthesis of 2-Methyl-4-nitrobenzoic Acid
Several synthetic routes to 2-Methyl-4-nitrobenzoic acid have been reported, with the most common starting materials being 2-methylbenzoic acid, 4-nitro-o-xylene, or derivatives of toluene (B28343).[1][6]
Experimental Protocol: Synthesis from 4-Nitrophthalic Acid[5]
This method involves the decarboxylation of 4-nitrophthalic acid.
Materials:
-
4-Nitrophthalic acid
-
N-hydroxyphthalimide (NHPI)
-
40% Nitric acid
-
Cobalt chloride hexahydrate (CoCl₂·6H₂O)
-
Manganese acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O)
-
Phase transfer catalyst
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ethanol
-
Deionized water
Procedure:
-
In a 50 mL three-necked round-bottomed flask equipped with a magnetic stirrer and reflux condenser, combine 4-nitrophthalic acid (0.15 g, 1 mmol), N-hydroxyphthalimide (0.05 g, 0.3 mmol), 40% nitric acid (1.26 g, 8 mmol), cobalt chloride hexahydrate (7.1 mg, 0.03 mmol), manganese acetate tetrahydrate (7.1 mg, 0.03 mmol), and a phase transfer catalyst (0.04 mmol).
-
Heat the reaction mixture to reflux at atmospheric pressure and maintain for 12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the mixture with 10 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 5 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the ethyl acetate by rotary evaporation.
-
The crude product can be quantified by HPLC analysis using an internal standard (e.g., 2,4-dinitrotoluene).
-
Recrystallize the crude product from an ethanol/water mixture (3:1) to yield white acicular crystals of 2-methyl-4-nitrobenzoic acid.
Yield: 72%[5]
Experimental Protocol: Synthesis from Toluene[6]
This multi-step synthesis starts with the nitration of toluene.
Materials:
-
Toluene
-
Concentrated nitric acid (69%)
-
Concentrated sulfuric acid (98%)
-
Sodium hydroxide (B78521) solution
-
Tin(II) chloride (SnCl₂)
-
Iron powder
-
Glacial acetic acid
-
Hydrochloric acid (30% and 35%)
-
Acetic acid
-
Sodium perborate
-
Hydrogen peroxide
-
Potassium permanganate (B83412) (KMnO₄)
-
Sodium hypochlorite (B82951) (NaClO)
-
Deionized water
Procedure:
-
Nitration of Toluene: Mix concentrated nitric acid and concentrated sulfuric acid. Cool the mixture and slowly add toluene while keeping the temperature controlled. After the reaction, wash the product with sodium hydroxide solution to obtain 2-amino-5-nitrotoluene.
-
Reaction with Tin(II) chloride and Iron: React the 2-amino-5-nitrotoluene with tin(II) chloride, iron powder, and glacial acetic acid, followed by the dropwise addition of hydrochloric acid.
-
Oxidation with Sodium Perborate: Mix the resulting product with acetic acid and concentrated sulfuric acid, and then treat with the oxidizing agent sodium perborate. Cool the mixture in an ice bath and wash with deionized water.
-
Oxidation with Potassium Permanganate: React the product from the previous step with potassium permanganate and sodium hypochlorite in the presence of hydrochloric acid.
-
Isolation: After the reaction is complete, allow the mixture to stand, then filter and dry the precipitate to obtain 2-methyl-4-nitrobenzoic acid.
Yield: Up to 95%[6]
Synthesis Workflow
Caption: Multi-step synthesis of 2-Methyl-4-nitrobenzoic acid from toluene.
Applications in Drug Development and Other Industries
2-Methyl-4-nitrobenzoic acid is a versatile intermediate with applications in various sectors.
-
Pharmaceuticals: It is a crucial building block in the synthesis of several pharmaceuticals. Notably, it is a key intermediate in the production of Tolvaptan, a vasopressin V2 receptor antagonist used to treat hyponatremia.[1] It is also used to synthesize amino-1H-pyrazole amide derivatives that function as Raf kinase inhibitors in the treatment of melanoma.[1]
-
Agrochemicals: The compound serves as an intermediate in the manufacturing of herbicides and pesticides.[1]
-
Dyes and Pigments: Its chromophoric properties make it useful in the production of dyes and pigments.[1]
-
Polymers and Resins: It can be used as a precursor in the synthesis of polymers and resins.[1]
Role as a Precursor to Raf Kinase Inhibitors and Signaling Pathway Involvement
Derivatives of 2-Methyl-4-nitrobenzoic acid, specifically amino-1H-pyrazole amides, have been identified as potent inhibitors of Raf kinases. Raf kinases are key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers, including melanoma.
The pyrazole-based inhibitors derived from 2-methyl-4-nitrobenzoic acid are designed to bind to the ATP-binding site of the Raf kinase domain. This competitive inhibition prevents the phosphorylation and subsequent activation of MEK, thereby blocking the downstream signaling cascade that leads to cell proliferation and survival. The molecular interactions often involve hydrogen bonding between the pyrazole (B372694) core and key amino acid residues in the hinge region of the kinase, such as cysteine, as well as interactions with other residues at the entrance of the active site.[4]
Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by a pyrazole-based inhibitor.
Safety and Handling
2-Methyl-4-nitrobenzoic acid is classified as harmful if swallowed and may cause an allergic skin reaction.[3] It can also cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements | Reference(s) |
| GHS07 | Warning | H302: Harmful if swallowed.H317: May cause an allergic skin reaction. | P261, P264, P272, P280, P301+P312, P302+P352 | [3] |
Conclusion
2-Methyl-4-nitrobenzoic acid is a chemical intermediate of significant industrial importance, particularly in the pharmaceutical sector. Its versatile reactivity allows for its incorporation into a variety of complex molecules, most notably as a precursor to the drug Tolvaptan and a class of potent Raf kinase inhibitors. The synthetic routes to this compound are well-established, offering viable options for laboratory and industrial-scale production. A thorough understanding of its properties, synthesis, and applications is essential for researchers and professionals involved in drug discovery and chemical synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. Computational study on the interaction of N1 substituted pyrazole derivatives with B-raf kinase: an unusual water wire hydrogen-bond network and novel interactions at the entrance of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
